Ranolazine

描述

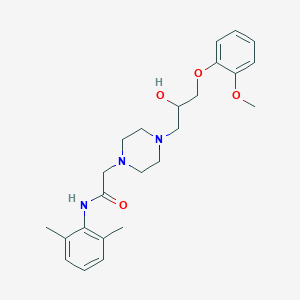

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZUWKNUAPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045196 | |

| Record name | Ranolazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ranolazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1 mg/ml, Soluble in dichloromethane, methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, acetone; slightly soluble in ethyl acetate, isopropanol, toluene, ethyl ether; very slightly soluble in water, 1.10e-01 g/L | |

| Record name | Ranolazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ranolazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ranolazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white solid | |

CAS No. |

95635-55-5, 142387-99-3 | |

| Record name | Ranolazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95635-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ranolazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095635555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranolazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RANOLAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ranolazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6IEZ5M406 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ranolazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ranolazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120-124 | |

| Record name | Ranolazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Molecular and Cellular Mechanisms of Ranolazine Action

Ion Channel Modulation

Ranolazine exerts its therapeutic effects predominantly through the modulation of various ion channels critical for cardiac electrical activity and excitation-contraction coupling. While it can interact with multiple currents, its most significant and well-studied action is the selective inhibition of the late inward sodium current (INaL). ahajournals.orgfrontiersin.orgnih.govdovepress.comnih.govahajournals.org

Selective Inhibition of the Late Inward Sodium Current (INaL)

The late inward sodium current (INaL) represents a small, sustained component of the cardiac sodium current (INa) that persists throughout the plateau phase (phase 2) of the action potential. oup.comecrjournal.comtandfonline.combjcardio.co.uk Under normal physiological conditions, INaL contributes minimally (around 1%) to the total sodium influx, as the fast sodium channels rapidly inactivate after opening. tandfonline.commdpi.com However, in pathological states such as ischemia, heart failure, myocardial infarction, and cardiac hypertrophy, the inactivation of sodium channels becomes impaired, leading to an augmentation of INaL. dovepress.comoup.comecrjournal.comtandfonline.commdpi.com

This compound selectively inhibits this enhanced INaL, demonstrating a significantly higher potency for INaL blockade compared to the peak sodium current (INaP), which is responsible for the rapid depolarization phase (phase 0) of the action potential. ahajournals.orgtandfonline.comcvpharmacology.com For instance, studies have shown this compound's IC50 (half maximal inhibitory concentration) for late INa ranging from 5 to 21 µM in ventricular myocytes, while its IC50 for peak INa is considerably higher, around 244 µM. nih.govahajournals.orgnih.gov This preferential inhibition ensures that this compound does not significantly affect the rapid depolarization, thereby avoiding clinically relevant negative inotropic effects or slowing of conduction. ahajournals.orgdovepress.comtandfonline.comcvpharmacology.comcinc.org

Key findings regarding this compound's inhibition of INaL:

| Current Type | IC50 (µM) in Ventricular Myocytes | Selectivity vs. Peak INa | Source |

| Late INa | 5 - 21 | ~9.5-fold preferential | ahajournals.orgnih.govnih.gov |

| Peak INa | 244 - 294 | Less sensitive | nih.govahajournals.orgnih.gov |

The inhibition of INaL by this compound is concentration-dependent, voltage-dependent (with greater potency at more depolarized membrane potentials), and can be frequency-dependent. nih.govoup.comecrjournal.comnih.gov

This compound exhibits differential effects on ventricular and atrial myocytes due to variations in their ion channel expression and biophysical properties. frontiersin.orgnih.govmdpi.comresearchgate.net

Ventricular Myocytes: In ventricular cardiomyocytes, this compound primarily inhibits the late INa and the rapidly activating delayed rectifier potassium current (IKr). frontiersin.orgnih.govmdpi.com Inhibition of INaL in ventricular cells reduces the pathological increase in intracellular sodium, which in turn mitigates calcium overload. ahajournals.orgnih.govoup.comecrjournal.com While this compound can prolong the QT interval due to IKr inhibition, its effect on late INa tends to counteract excessive prolongation of the action potential duration (APD), leading to a modest net effect on QTc, typically 2 to 7 ms (B15284909) increase at therapeutic concentrations. ahajournals.orgdovepress.comtandfonline.comeuropa.euahajournals.org This balanced action also contributes to reducing transmural dispersion of repolarization (TDR), a factor implicated in arrhythmogenesis. nih.govahajournals.org

Atrial Myocytes: In atrial cells, this compound not only inhibits late INa and IKr but also partially inhibits the peak INa. frontiersin.orgnih.govmdpi.comresearchgate.net This atrial-selective inhibition of peak INa is attributed to differences in atrial vs. ventricular sodium channel biophysics, such as a more depolarized resting membrane potential in atrial cells and distinct voltage-dependence of inactivation. frontiersin.orgmdpi.comresearchgate.net This mechanism contributes to this compound's antiarrhythmic effects in the atria, including prolongation of atrial APD and effective refractory period (ERP) with less effect on ventricular electrophysiology. frontiersin.orgmdpi.com

The inhibition of INaL by this compound has a crucial downstream effect on the sodium-calcium exchanger (NCX). The NCX is a sarcolemmal protein that exchanges three sodium ions for one calcium ion, operating in both forward (calcium efflux, sodium influx) and reverse (calcium influx, sodium efflux) modes depending on the electrochemical gradients and membrane potential. nih.govecrjournal.com

Under ischemic or pathological conditions, an increase in intracellular sodium concentration ([Na+]i) due to augmented INaL shifts the balance of NCX towards its reverse mode. nih.govdovepress.comoup.comecrjournal.comtandfonline.comoup.comnih.gov This reverse-mode activity leads to an influx of extracellular calcium into the myocyte, contributing to cellular calcium overload. nih.govdovepress.comoup.comecrjournal.comtandfonline.comoup.comnih.gov By inhibiting INaL, this compound reduces this pathological increase in [Na+]i, thereby decreasing the driving force for calcium entry via the reverse mode of NCX. nih.govdovepress.comoup.comecrjournal.comtandfonline.comoup.comnih.govpnas.org This action helps to normalize sodium and calcium homeostasis, which is particularly beneficial in conditions like ischemia where ionic imbalances contribute to myocardial dysfunction. oup.comoup.com

The reduction of INaL by this compound directly impacts intracellular calcium ([Ca2+]i) homeostasis. ahajournals.orgnih.govoup.comecrjournal.comoup.comnih.gov Pathological increases in INaL elevate [Na+]i, which, as described, promotes reverse-mode NCX activity and subsequent [Ca2+]i overload. ahajournals.orgnih.govdovepress.comoup.comecrjournal.comtandfonline.comoup.comnih.govnih.gov This excessive calcium accumulation is a critical factor in various forms of myocardial dysfunction, including impaired relaxation, increased diastolic wall tension, and arrhythmogenesis. ahajournals.orgnih.govoup.comecrjournal.comoup.compreprints.org

This compound's inhibition of INaL prevents or reduces this pathological calcium overload. ahajournals.orgnih.govahajournals.orgoup.comecrjournal.comoup.comnih.govrevespcardiol.org Preclinical studies, for example, have demonstrated that this compound can reverse the sustained rise in diastolic and systolic [Ca2+]i induced by late INa enhancers like sea anemone toxin ATX-II. oup.comecrjournal.com This restoration of [Ca2+]i homeostasis leads to improved myocardial relaxation and attenuated diastolic dysfunction, especially in ischemic and reperfused hearts. ahajournals.orgnih.govoup.comecrjournal.comcvpharmacology.comoup.comrevespcardiol.org this compound has been shown to decrease diastolic calcium concentration, increase sarcoplasmic reticulum calcium load, and preserve the amplitude of intracellular calcium transients, leading to successful recovery of excitation-contraction coupling. nih.govrevespcardiol.org

The primary and direct effect of this compound's selective INaL inhibition is the reduction of intracellular sodium concentration ([Na+]i) when it is pathologically elevated. nih.govdovepress.comahajournals.orgoup.comecrjournal.comtandfonline.comoup.comnih.govpnas.org Under normal conditions, INaL is minimal, and this compound has little effect on [Na+]i. However, in states of ischemia or heart failure, when INaL is significantly increased, it becomes a major source of excess sodium influx into the myocardial cell. dovepress.comoup.comecrjournal.com

By attenuating this sustained sodium entry, this compound helps to prevent the accumulation of intracellular sodium that otherwise occurs under these stressful conditions. nih.govdovepress.comahajournals.orgoup.comecrjournal.comtandfonline.comoup.comnih.govpnas.org This maintenance of sodium homeostasis is a foundational step in its mechanism, as the subsequent normalization of [Ca2+]i is largely dependent on the reduction in [Na+]i and its impact on the NCX. nih.govdovepress.comoup.comecrjournal.comtandfonline.comoup.comnih.gov Research indicates that this compound's main function is to reduce intracellular Na+ content by inhibiting late Na+ channels in cardiac myocytes. pnas.org

The sensitivity of cardiac cell types to this compound's effects, particularly on INaL and subsequent electrophysiological parameters, can vary.

Atrial vs. Ventricular Myocytes: A notable differential sensitivity exists between atrial and ventricular myocytes. As mentioned, this compound exhibits a more potent and selective inhibition of peak INa in atrial myocytes compared to ventricular myocytes. frontiersin.orgnih.govmdpi.comresearchgate.netpreprints.org This atrial-selective action is attributed to biophysical differences in sodium channels, including a more negative half-inactivation voltage and a more depolarized resting membrane potential in atrial cells, leading to enhanced use-dependent block by this compound. frontiersin.orgresearchgate.net This differential sensitivity contributes to this compound's effectiveness in atrial arrhythmias like atrial fibrillation with less impact on ventricular proarrhythmia. frontiersin.orgmdpi.comresearchgate.netpreprints.org

Effects on Intracellular Sodium Concentration

Inhibition of the Rapid Delayed Rectifier Potassium Current (IKr)

This compound inhibits the rapid delayed rectifier potassium current (IKr), also known as the human ether-a-go-go-related gene (hERG) channel ahajournals.orgdrugbank.comnih.govnih.gov. This inhibition occurs at clinically therapeutic concentrations, with an IC50 (50% inhibitory concentration) for IKr reported around 11.5 µmol/L in canine ventricular myocytes and 8.03 µM for hERG nih.govahajournals.orgnih.gov. The hERG channel plays a crucial role in cardiac repolarization drugbank.comnih.gov.

Inhibition of IKr by this compound directly contributes to the prolongation of the ventricular action potential duration (APD) and, consequently, the QT interval on an electrocardiogram ahajournals.orgdrugbank.compatsnap.comnih.govcvpharmacology.comahajournals.orgcinc.org. This prolongation is generally modest, typically extending the QTc by 2 to 6 milliseconds within therapeutic ranges ahajournals.orgcinc.orgahajournals.org. Importantly, this compound's effect on APD is considered rate-independent, meaning it does not exhibit the reverse rate-dependent prolongation often seen with other IKr blockers, which can be proarrhythmic ahajournals.org. Studies have shown that this compound does not lead to early afterdepolarizations (EADs), triggered activity, or an increase in spatial dispersion of repolarization, which are associated with polymorphic ventricular tachycardia ahajournals.org. Instead, it has been observed to suppress EADs and reduce transmural dispersion of repolarization (TDR), suggesting potential antiarrhythmic activity ahajournals.orgmdpi.com.

The net effect of this compound on action potential duration is a delicate balance between its IKr inhibition, which prolongs APD, and its more prominent INaL inhibition, which tends to shorten APD ahajournals.orgnih.govahajournals.orgcinc.orgnih.gov. In ventricular myocytes, particularly in midmyocardial (M) cells and Purkinje fibers where INaL is more significant, this compound can actually shorten the APD. Conversely, in epicardial cells, where INaL is relatively smaller, it can prolong APD ahajournals.orgnih.gov. This differential effect across myocardial layers leads to a reduction or no change in transmural dispersion of repolarization (TDR), which is considered beneficial in preventing arrhythmias ahajournals.orgmdpi.com.

| Current Inhibited | IC50 (µM) in Canine Ventricular Myocytes ahajournals.orgnih.gov | Effect on APD |

| IKr | 11.5 | Prolongation |

| Late INa | 5.9 - 21 (depending on conditions) | Abbreviation |

Direct Effects on Repolarization

Effects on Peak Sodium Current (INaP)

This compound also interacts with the peak sodium current (INaP or fast inactivating INa), although its potency for inhibiting INaP is significantly lower than for INaL nih.govnih.govsmw.chnih.gov. This selectivity for INaL is crucial, as the peak sodium current is responsible for the rapid upstroke of the cardiac action potential nih.gov.

In atrial myocytes, this compound exhibits a more pronounced and use-dependent inhibition of the peak sodium current compared to ventricular myocytes nih.govmdpi.comfrontiersin.orgresearchgate.netresearchgate.net. This use-dependent block means that the inhibition increases with faster heart rates frontiersin.org. The mechanism behind this atrial selectivity is attributed to differences in the biophysical properties of sodium channels between atrial and ventricular cells, including a more negative steady-state inactivation curve and shorter diastolic intervals in atrial cells at rapid rates mdpi.comnih.gov. This action contributes to this compound's ability to reduce atrial excitability and prolong the atrial refractory period, which is relevant for its potential antiarrhythmic effects in atrial fibrillation ahajournals.orgmdpi.comresearchgate.netnih.gov.

In ventricular myocytes, this compound's inhibition of the peak sodium current is minimal at therapeutic concentrations patsnap.comnih.govnih.govmdpi.combjcardio.co.uk. Studies have shown that this compound is about 38-fold more potent in inhibiting INaL than INaP in isolated ventricular myocytes of dogs with chronic heart failure nih.govsmw.ch. The IC50 for peak INa in NaV1.5 is reported to be several hundred µM, whereas late Na+ current is inhibited in the 7–10 µM range, close to therapeutically achieved plasma concentrations frontiersin.org. This limited effect on peak INa in ventricles means that this compound does not significantly impact the maximum upstroke velocity of the action potential, which is important for normal ventricular conduction nih.gov.

Use-Dependent Inhibition in Atrial Myocytes

Minor Effects on Other Ion Channels

Beyond its primary actions on IKr and INaL, this compound has been shown to exert minor effects on other ion channels at higher concentrations. It weakly inhibits L-type calcium channels (ICaL), with an IC50 of 50 µmol/L, although significant inhibition (25% to 30%) can occur within the therapeutic range (2 to 6 µmol/L) drugbank.comnih.govahajournals.orgnih.govcinc.org. This compound also weakly inhibits the inward sodium-calcium exchange current (INa-Ca) and the slow component of the delayed rectifier potassium current (IKs) ahajournals.orgnih.gov. Specifically, it has been shown to inhibit IKs by 17% at 30 µmol/L ahajournals.org. However, this compound typically produces no or minimal effect on the outward rectifier potassium current (IK1) or the transient outward potassium current (Ito) ahajournals.orgmdpi.com. It has also been noted to inhibit TASK-1, an atrial-specific two-pore domain K+ channel, which is upregulated in atrial fibrillation mdpi.comfrontiersin.org.

| Ion Channel | IC50 (µM) / Observed Inhibition ahajournals.orgnih.gov | Primary Effect |

| ICaL | 50 (IC50) / 25-30% at 2-6 µM | Weak Inhibition |

| INa-Ca | 91 (IC50) | Weak Inhibition |

| IKs | 17% at 30 µM | Weak Inhibition |

| IK1 | No effect | No effect |

| Ito | No effect | No effect |

| TASK-1 | Inhibition reported in atrial cells mdpi.com | Inhibition |

L-type Calcium Current (ICaL) Modulation

Beyond direct channel modulation, this compound has been observed to markedly attenuate beta-adrenoceptor-stimulated ICaL. For instance, at 10 µM, this compound inhibited an isoprenaline-induced 2.3-fold increase in calcium current by 47.6%, while its effect on basal calcium current was minimal (11.3% inhibition at 100 µM). This suggests that this compound may act at the receptor level to influence ICaL, rather than solely through direct interaction with G-proteins or adenylate cyclase within the protein kinase A (PKA) cascade. The minimal direct impact on calcium currents helps explain the absence of significant effects on myocardial contractility, atrioventricular nodal conduction, and heart rate.

Table 1: this compound's Modulatory Effects on L-type Calcium Current (ICaL)

| Parameter | Value (Canine Ventricular Myocytes) | Concentration | Reference |

| IC50 (Peak ICaL) | 296 µM | - | newdrugapprovals.org |

| IC50 (Late ICaL) | 50 µM | - | cenmed.comnewdrugapprovals.org |

| Inhibition at Therapeutic Range | 25-30% (Late ICaL) | 2-6 µM | cenmed.comnewdrugapprovals.org |

Inwardly Rectifying Potassium Current (IK1) Considerations

Research indicates that this compound, at concentrations up to 100 µM, produces no significant effect on the inwardly rectifying potassium current (IK1) in canine ventricular myocytes wikipedia.orgcenmed.comnewdrugapprovals.org. This lack of action on IK1 is consistent with observations that this compound does not alter the resting membrane potential in both ventricular and atrial myocytes newdrugapprovals.org. The IK1 channel plays a crucial role in maintaining the resting membrane potential and contributes to the terminal phase of repolarization of the cardiac action potential.

Slow Delayed Rectifier Potassium Current (IKs)

This compound weakly inhibits the slow component of the delayed rectifier potassium current (IKs) cenmed.com. In canine ventricular myocytes, the inhibition of IKs by this compound was observed to be 17% at 30 µM and 20% at 900 µM cenmed.com. This modest inhibition of IKs, alongside its more pronounced effect on the rapidly activating delayed rectifier potassium current (IKr), contributes to the mild prolongation of the QT interval observed with this compound wikipedia.orgnih.gov. Both IKr and IKs are critical for cardiac repolarization processes mims.com.

Modulation of Neuronal Voltage-Gated Sodium Channels (e.g., NaV1.2, NaV1.4)

This compound effectively inhibits persistent or late Na+ currents across a variety of voltage-gated sodium channels, extending its influence to neuronal isoforms including NaV1.1, NaV1.2, NaV1.4, NaV1.7, and NaV1.8. The drug exhibits state- and use-dependent block of peak sodium current (INa) in skeletal muscle (NaV1.4) and various neuronal sodium channels. While its block of resting and inactivated Na+ channels is generally weak (IC50 ≥ 60 µM), the use-dependent block is considerably stronger. For instance, at 100 µM with repetitive pulses at 5 Hz, this compound induced a significant peak current reduction of up to 77% for NaV1.4 and 83% for NaV1.7.

This compound's interaction involves stabilizing the inactivated state(s) of NaV1.4 channels, which leads to voltage- and use-dependent block of INa and suppression of persistent INa. Computational simulations have further supported these findings, demonstrating that this compound at 3 µM can inhibit the sustained and excessive firing of skeletal muscle action potentials, a characteristic feature of myotonia.

Table 2: this compound's Use-Dependent Block of Neuronal/Skeletal Muscle Na+ Channels

| Channel Isoform | Peak Current Reduction at 100 µM (5 Hz) | Reference |

| NaV1.4 | Up to 77% | |

| NaV1.7 | Up to 83% |

Proton-Dependent Modulatory Effects

Extracellular acidosis, a condition commonly associated with ischemic events, has a significant impact on the interaction between this compound and voltage-gated sodium channels. Studies examining the cardiac sodium channel NaV1.5 and neuronal NaV1.2 channels have shown that this compound's interaction, including both the onset and recovery kinetics, is slowed by approximately 4-5 fold under acidic conditions (pH 6.0) compared to physiological pH (pH 7.4).

Low extracellular pH itself can impair the inactivation states of sodium channels, leading to an increase in late Na+ currents. Despite the slowed kinetics in acidic environments, this compound remains effective at therapeutically relevant concentrations (e.g., 10 µM). It actively restores the voltage-dependent steady-state availability profile of the channels, thereby effectively reducing window and persistent currents at pH 6.0 to levels comparable to those at pH 7.4. This mechanism suggests that this compound compensates for the proton-induced impairment of native slow inactivation, highlighting its continued efficacy in ischemic conditions.

Implications for Neurological Channelopathies

The modulation of neuronal voltage-gated sodium channels by this compound carries significant implications for various neurological channelopathies, which are disorders caused by genetic mutations affecting ion channel function. Experimental evidence suggests that this compound enhances the slow inactivation of sodium channels and may serve as a therapeutic alternative to mexiletine (B70256) for conditions like myotonia congenita (MC).

Gain-of-function mutations in SCN4A, the gene encoding the skeletal muscle NaV1.4 channel, are responsible for non-dystrophic skeletal muscle pathologies such as paramyotonia congenita. These mutations lead to characteristic biophysical defects, including slowed channel inactivation, reduced voltage-dependence of inactivation, and an increase in persistent INa, culminating in cellular hyperexcitability or inexcitability. This compound has been shown to effectively inhibit these NaV1.4 gain-of-function mutations, suppressing abnormal INa induced by slow voltage ramps for mutant channels like R1448C.

Furthermore, this compound blocks late INa currents evoked by NaV1.1 mutations, which are associated with various genetic epilepsy syndromes. It demonstrates a preferential inhibition of this increased persistent current, exhibiting 16-fold selectivity over tonic block of peak current and 3.6-fold selectivity over use-dependent block of peak current for NaV1.1 mutations. In vitro application of this compound at brain-achievable concentrations (1-3 µM) was sufficient to suppress channel activation during slow voltage ramps for channels carrying the R1648H mutation, associated with generalized epilepsy with febrile seizures plus.

The activity of this compound on muscle and neuronal sodium channels is also underscored by observed neurological adverse effects, such as dysarthria, dysmetria, hallucinations, and tremors, which have been reported at supratherapeutic concentrations and suggest a direct interaction with neuronal sodium channels. Myoclonus has also been documented as a rare neurological complication. This compound has also been investigated for its potential in treating neuropathic pain, specifically targeting NaV1.7 and NaV1.8 isoforms.

Metabolic Pathway Modulation

The core metabolic effects of this compound center on a shift in myocardial energy substrate preference, moving away from fatty acid oxidation towards more oxygen-efficient glucose oxidation.

Inhibition of Fatty Acid Oxidation

This compound functions as a partial fatty acid oxidation (pFOX) inhibitor, leading to a redirection of myocardial energy production from free fatty acids to glucose nih.govnih.govpatsnap.comnih.gov. Research indicates that this compound's inhibitory effect on fatty acid oxidation in the liver may occur through at least two distinct mechanisms: impedance of fatty acid permeation across cell membranes and suppression of mitochondrial electron transfer via pyridine (B92270) nucleotides, potentially involving NADH dehydrogenase scirp.orgnih.gov. Furthermore, studies in isolated mitochondria have shown that this compound inhibits the oxidation of acyl-CoA, β-hydroxybutyrate, and α-ketoglutarate, all of which are critical steps coupled to ATP phosphorylation nih.gov. This metabolic recalibration is significant because glucose oxidation yields more adenosine (B11128) triphosphate (ATP) per unit of oxygen consumed compared to fatty acid oxidation, thereby enhancing myocardial oxygen efficiency nih.govnih.gov.

Table 1: Mechanisms of this compound's Inhibition of Fatty Acid Oxidation

| Mechanism | Cellular Location | Observed Effect | References |

| Inhibition of Cell Membrane Permeation of Fatty Acids | Liver (oleate uptake) | Impaired transport of fatty acids across cell membranes | scirp.orgnih.gov |

| Inhibition of Mitochondrial Electron Transfer | Mitochondria | Via pyridine nucleotides, possibly NADH dehydrogenase | scirp.orgnih.gov |

| Inhibition of Acyl-CoA Oxidation | Isolated Mitochondria | Decreased acyl-CoA oxidation coupled to ADP phosphorylation | nih.gov |

| Inhibition of β-hydroxybutyrate or α-ketoglutarate Oxidation | Isolated Mitochondria | Decreased oxidation coupled to ADP phosphorylation | nih.gov |

Enhancement of Glucose Oxidation and Utilization

A key metabolic consequence of this compound's action is the stimulation of glucose oxidation and utilization. Studies conducted in normoxic, ischemic, and reperfused ischemic rat hearts have demonstrated that this compound significantly increases glucose oxidation ahajournals.orgnih.gov. This enhancement is linked to an increased flux through pyruvate (B1213749) dehydrogenase, an enzyme considered a primary control point in carbohydrate metabolism ahajournals.orgnih.gov. Experimental findings indicate that this compound can augment glucose oxidation by 1.5-fold to 3-fold under various conditions of substrate availability ahajournals.orgnih.gov. In isolated perfused rat livers, this compound was observed to increase glycolysis and glycogenolysis while simultaneously decreasing gluconeogenesis, further promoting glucose utilization scirp.org. This metabolic shift contributes to improved ATP production efficiency, particularly under conditions of limited oxygen supply ahajournals.org.

Table 2: this compound's Impact on Glucose Oxidation in Rat Hearts

| Condition | Glucose Oxidation Fold Increase (with this compound) | Reference |

| Working hearts (low Ca, high FA, with insulin) | 1.5-fold to 3-fold | ahajournals.orgnih.gov |

| Working hearts (high Ca, low FA, with pacing) | 1.5-fold to 3-fold | ahajournals.orgnih.gov |

| Working hearts (intermediate substrate conditions) | 1.5-fold to 3-fold | ahajournals.orgnih.gov |

Effects on Lactic Acid Production

By facilitating the metabolic shift from fatty acid oxidation to glucose oxidation, this compound effectively reduces the accumulation of lactic acid and the onset of acidosis within myocardial cells ahajournals.orgnih.govnih.govresearchgate.net. This decrease in lactic acid production is crucial for maintaining myocardial function and cellular viability, especially in environments characterized by reduced oxygen delivery nih.gov.

Influence on NAD+-NADH Redox State

Indirect Cellular and Subcellular Effects

Beyond its direct metabolic influences, this compound exerts significant indirect cellular and subcellular effects, primarily through its interaction with ion channels and subsequent modulation of intracellular ion concentrations. The predominant and increasingly recognized mechanism involves the selective inhibition of the late phase of the inward sodium current (I_Na) in cardiac myocytes patsnap.comnih.govwikipedia.orgnih.govsmw.chmdpi.comoup.comoup.comnih.goveuropa.euresearchgate.net.

Inhibition of the late sodium current by this compound reduces the sustained entry of sodium ions into the cardiomyocyte oup.comnih.goveuropa.eu. This reduction in intracellular sodium concentration, in turn, lessens the intracellular calcium overload that typically occurs via the reverse mode of the sodium-calcium exchanger patsnap.comnih.govnih.govsmw.chmdpi.comoup.comoup.comnih.goveuropa.euresearchgate.net. The resulting decrease in intracellular calcium levels leads to reduced ventricular wall tension, which promotes diastolic relaxation and lowers the myocardial oxygen demand nih.govnih.govsmw.choup.com. This effect on ionic homeostasis is considered a critical contributor to this compound's anti-ischemic and anti-anginal properties smw.choup.comoup.comnih.gov.

At higher concentrations, this compound has been observed to inhibit the rapid delayed rectifier potassium current (I_Kr), which can influence the ventricular action potential duration and potentially prolong the QT interval nih.govnih.gov. However, despite this, clinical observations in animal models have not consistently linked this compound to an increased incidence of ventricular arrhythmias nih.govnih.govnih.gov. Furthermore, this compound's effects extend to improving mitochondrial integrity, reducing oxidative stress, and mitigating mitochondrial calcium overload during ischemia-reperfusion injury nih.govnih.gov. It may also play a role in blocking mitochondrial complex I activity nih.gov. These multifaceted effects on cellular and subcellular processes collectively contribute to the preservation of myocardial bioenergetics and reduction of cellular damage in stressed cardiac tissues nih.govnih.gov.

Impact on Myocardial Relaxation and Diastolic Stiffness

Myocardial ischemia is characterized by an increase in the late sodium current, leading to an accumulation of intracellular sodium and, consequently, calcium. nih.govoup.comoup.com This cellular calcium overload, primarily due to increased actin/myosin filament interaction, results in impaired contractile relaxation and an increase in left ventricular (LV) diastolic tension, often referred to as "stiffness" or abnormal relaxation. nih.govoup.comoup.com

This compound's ability to inhibit the late sodium current directly counteracts this process, reducing intracellular calcium overload and thereby promoting improved diastolic relaxation. smw.chbjcardio.co.uknih.govoup.comoup.comaub.edu.lbphysiology.org Preclinical and clinical investigations have provided evidence supporting this mechanism. For instance, in spontaneously hypertensive rats (SHRs), this compound reduced the end-diastolic pressure-volume relationship slope and improved diastolic function, consistent with inhibition of the increased late sodium current. physiology.org Clinical data indicate that in patients with ischemic heart disease, this compound induces a downward shift of the LV pressure-volume relationship, increases the peak filling rate, and enhances wall lengthening during the isovolumic relaxation of ischemic regions of the LV. oup.comoup.com These responses signify an improvement in LV diastolic function associated with ischemic heart disease. oup.comoup.com Importantly, this compound achieves this improvement in diastolic function without compromising systolic function, as it does not reduce the peak inward sodium or calcium currents. nih.govoup.comoup.com

Reduction of Ventricular Wall Tension

A direct consequence of this compound's mechanism of action, particularly the reduction in intracellular calcium accumulation via late sodium current inhibition, is a decrease in ventricular wall tension. nih.govcvpharmacology.comtandfonline.comwikipedia.orgoup.com Elevated diastolic wall tension, a hallmark of ischemia, can compress the myocardial vasculature, leading to reduced nutritive blood flow, especially in the subendocardial region of the left ventricle. cvpharmacology.comoup.comoup.com This creates a deleterious positive feedback loop, where ischemia exacerbates further ischemia by impairing oxygen supply. oup.comoup.com By reducing this increased wall tension during diastole, this compound contributes to alleviating extravascular compression, which can improve myocardial blood flow and coronary oxygen supply to ischemic areas. cvpharmacology.comjacc.orgtandfonline.comoup.comoup.com

Influence on Oxygen Consumption

Unlike conventional antianginal agents that primarily reduce oxygen demand by lowering heart rate or blood pressure, this compound exerts its antianginal and anti-ischemic effects with minimal impact on these hemodynamic parameters. drugbank.comnih.govcvpharmacology.comdrugbank.combjcardio.co.ukjacc.orgtandfonline.commedcentral.comahajournals.org While early hypotheses suggested that this compound might shift myocardial metabolism from fatty acid oxidation to a more oxygen-efficient glucose oxidation, particularly during ischemia, subsequent evaluations at therapeutic concentrations have indicated that this is not its main anti-ischemic mechanism. drugbank.comnih.govmedcentral.comahajournals.orgscirp.org However, this compound's action in the liver has shown effects on carbohydrate metabolism, increasing glycolysis and glycogenolysis while decreasing gluconeogenesis, accompanied by an inhibition of oxygen consumption, suggesting complex metabolic interactions. scirp.org

Effects on Adrenergic Receptor Activity (Alpha 1 and Beta 1)

Research indicates that this compound can exhibit antagonistic activity towards adrenergic receptors. Specifically, it has been shown to exert antagonistic activity against alpha 1 (α1) and beta 1 (β1) adrenergic receptors in animal models. drugbank.comahajournals.orgmdpi.commdpi.comnih.gov In vitro studies have reported an α1-adrenergic receptor blocking effect with a pKi value of 5.1. nih.gov This blockade of α1-adrenergic receptors in vascular smooth muscle cells (VSMCs) may contribute to some vasodilatory effects observed with this compound. mdpi.commdpi.com

However, the functional significance of these anti-adrenergic effects in intact, conscious animals or in clinical settings appears to be limited compared to its primary late sodium current inhibition. Studies in conscious dogs demonstrated minimal anti-adrenergic (α and β) effects at typical plasma concentrations unless autonomic control mechanisms were inhibited. nih.gov Clinically, this compound does not typically induce significant reductions in heart rate or blood pressure, suggesting that its anti-adrenergic properties are not the primary drivers of its antianginal effects. drugbank.combjcardio.co.ukjacc.orgtandfonline.comahajournals.orgnih.gov

Interaction with Na+/H+ Exchanger and Na+/K+ ATPase

During myocardial ischemia and reperfusion, intracellular sodium concentration ([Na⁺]i) can rise through various mechanisms, including an increased activity of the sodium-hydrogen exchanger (NHE) and a decreased activity of the sodium-potassium ATPase (Na+/K+ ATPase, also known as the sodium pump). nih.govnih.gov The NHE functions to extrude protons (H⁺), and its pathological activation contributes to sodium accumulation. nih.govnih.gov Similarly, the Na+/K+ ATPase, which actively pumps sodium out and potassium into the cell, can become impaired during severe ischemia due to ATP depletion, further contributing to intracellular sodium buildup. nih.govnih.gov

| Mechanism of Action Summary | Effect | Research Findings |

| RTable 1: this compound's Selective Late Sodium Current Inhibition |

| Target Current | Inhibition by this compound (at 2-8 µmol/L) | Selectivity |

| Late I | High | |

| Peak I | Minimal | - |

| I | Yes (dose-dependent QTc prolongation) | - |

| L-type Ca²⁺ | Weak | - |

Table 2: this compound's Hemodynamic Effects

| Hemodynamic Parameter | Change with this compound (compared to placebo in controlled studies) |

| Mean Heart Rate | < 2 bpm decrease bjcardio.co.uk (minimal effects jacc.orgtandfonline.com) |

| Mean Systolic Blood Pressure | < 3 mmHg decrease bjcardio.co.uk (minimal effects jacc.orgtandfonline.com) |

| QTc Interval Prolongation | ~2-6 ms ahajournals.org or ~6 ms at 1000 mg twice daily bjcardio.co.uk (dose- and plasma concentration-dependent) medcentral.comwikipedia.org |

Pharmacodynamic Profiles of Ranolazine

Cardiac Electrophysiological Dynamics

Ranolazine exerts notable effects on the electrophysiological dynamics of cardiac myocytes, influencing various aspects of action potential morphology and repolarization.

Action Potential Duration (APD) Modulation

The modulation of action potential duration (APD) by this compound is a key aspect of its electrophysiological profile, exhibiting regional differences across myocardial layers and contributing to a reduction in repolarization dispersion.

This compound's effect on APD varies depending on the specific myocardial cell type. In canine ventricular tissue and wedge preparations, this compound causes a small, concentration-dependent prolongation of APD in epicardial cells nih.gov. Conversely, it produces an abbreviation or a biphasic effect on APD in midmyocardial (M) cells and Purkinje fibers nih.govmdpi.com. This differential effect is primarily attributed to the more prominent late INa in M cells and Purkinje fibers compared to epicardial cells nih.gov. The selective reduction in APD in Purkinje and mid-myocardial cells, where late INa channels are more abundant, contributes to its antiarrhythmic properties mdpi.com.

A significant electrophysiological effect of this compound is its ability to reduce or not change the transmural dispersion of repolarization (TDR) nih.gov. By preferentially prolonging the action potential duration in epicardial cells and shortening it in M cells, this compound effectively diminishes the TDR nih.govmdpi.commdpi.comfrontiersin.org. This reduction in TDR is considered a crucial antiarrhythmic mechanism, as increased TDR is a proarrhythmic factor that can predispose to ventricular arrhythmias, including torsades de pointes (TdP) nih.govmdpi.comsmw.ch. Studies have shown that this compound can suppress TdP induced by selective IKr blockers, further highlighting its role in stabilizing myocardial repolarization mdpi.com.

The impact of this compound on APD across different myocardial layers can be summarized as follows:

| Myocardial Cell Type | Effect on APD (this compound) | Primary Mechanism | Reference |

| Epicardial Cells | Prolongation (concentration-dependent) | Inhibition of IKr; less prominent INaL | nih.gov |

| Midmyocardial (M) Cells | Abbreviation or biphasic effect | Prominent inhibition of late INa | nih.govmdpi.com |

| Purkinje Fibers | Abbreviation | Prominent inhibition of late INa | mdpi.com |

Regional Differences (Epicardial, Midmyocardial, Endocardial Cells)

Corrected QT (QTc) Interval Prolongation

This compound can cause a modest prolongation of the corrected QT (QTc) interval, an effect that is concentration-dependent.

This compound prolongs the QTc interval in a dose-related and concentration-dependent manner bjcardio.co.ukeuropa.euukclinicalpharmacy.org. A population-based analysis indicated that the slope of the plasma concentration-QTc relationship is estimated to be approximately 2.4 msec per 1000 ng/ml europa.eu. This translates to a typical 2 to 7 msec increase in QTc interval over the plasma concentration range observed with this compound doses of 500 mg to 1000 mg twice daily tandfonline.comeuropa.eu. While this compound does prolong the QTc interval, this effect is generally modest and does not typically lead to proarrhythmic events such as TdP, which are often associated with significant QTc prolongation by other drugs tandfonline.combjcardio.co.uksmw.ch. In some specific conditions, such as Type 3 Long QT Syndrome (LQT3) caused by a sustained inward sodium current, this compound has been shown to shorten the QTc interval in a concentration-dependent manner nih.gov.

Data on the concentration-dependent QTc prolongation by this compound is presented in the following table:

| This compound Concentration Range (μM) | Approximate QTc Prolongation (ms) | Reference |

| Therapeutic (2–6) | ~2–7 | tandfonline.comeuropa.eu |

| 10 (canine model) | 20 | nih.gov |

| 100 (canine model) | 30 | nih.gov |

Note: The magnitude of QTc prolongation can vary based on experimental models and specific patient populations.

Concentration-Dependent Relationship

Absence of Direct Negative Chronotropic Effects

A notable characteristic of this compound is its capacity to exert antianginal and ischemic effects without significantly altering heart rate nih.govdrugbank.comnih.gov. Studies have consistently demonstrated that this compound typically lacks direct negative chronotropic activity, both at rest and during exercise ahajournals.orgdrugbank.comnih.govfrontiersin.orgnih.gov. While some preclinical studies, particularly in guinea pig right atria, have reported a weak negative chronotropic effect, this is generally not attributed to its primary sodium channel blockade mechanism mdpi.comresearchgate.net. Furthermore, clinical trials such as the MERLIN-TIMI 36 study found no evidence of an imbalance in antianginal agents with negative chronotropic properties, which supports the understanding that this compound does not commonly induce bradyarrhythmias ahajournals.org. Although a recent observation in human subjects under stress indicated a potential effect on heart rate and rate pressure product, this remains an area requiring further evaluation ahajournals.org.

Absence of Direct Negative Dromotropic Effects

This compound exhibits minimal direct influence on the heart's conduction system. Research indicates that the compound does not exert direct negative dromotropic effects, neither at rest nor during physical activity ahajournals.orgdrugbank.comfrontiersin.orgnih.gov. It has also been shown to have minimal direct effects on atrioventricular nodal conduction drugbank.com.

Absence of Direct Negative Inotropic Effects

One of the significant advantages of this compound's pharmacodynamic profile is its general absence of direct negative inotropic activity, meaning it typically does not reduce the force of myocardial contraction at rest or during exercise ahajournals.orgdrugbank.comnih.govfrontiersin.orgnih.gov. Preclinical investigations have supported this by demonstrating that this compound improves diastolic performance without inducing a negative inotropic effect smw.chsmw.ch. It is important to note, however, that a significant negative inotropic effect has been reported when this compound was administered intravenously at high concentrations (e.g., 13 µM) in patients with diastolic heart failure, an effect potentially linked to its β-blocking activity oup.com. Nevertheless, the anti-ischemic benefits of this compound at typically recommended oral therapeutic plasma concentrations (ranging from 2 to 6 µM) are generally considered independent of such β-blocking activity oup.com.

Myocardial Functional Outcomes

This compound's primary mechanism of inhibiting the late sodium current translates into several direct benefits for myocardial function, particularly in conditions of ischemia and dysfunction.

Improvement of Diastolic Contractile Dysfunction

The improvement of diastolic contractile dysfunction is a cornerstone of this compound's therapeutic utility. The core mechanism involves the inhibition of the late phase of the inward sodium current (late INa), which is augmented in ischemic conditions and contributes to intracellular ionic imbalances ahajournals.orgcvpharmacology.comeuropa.eu. By reducing this current, this compound decreases intracellular sodium accumulation, which in turn lessens the intracellular calcium overload facilitated by the sodium-calcium exchanger ahajournals.orgcvpharmacology.comeuropa.eufrontiersin.orgphysiology.org. This calcium overload is a critical factor in impaired left ventricular relaxation and increased diastolic wall tension, which compromises myocardial blood flow ahajournals.orgcvpharmacology.com.

This compound's ability to reduce diastolic cytosolic Ca2+ levels and enhance left ventricular (LV) relaxation has been demonstrated across various experimental models and clinical studies frontiersin.orgphysiology.org. For instance, in spontaneously hypertensive rats (SHRs), this compound was shown to reduce the end-diastolic pressure-volume relationship slope and improve diastolic function during dobutamine (B195870) challenge physiology.orgnih.govahajournals.org.

Table 1: Impact of this compound on Diastolic Dysfunction Parameters in DOCA-Salt Hypertensive Mice

| Parameter | Sham (Mean ± SD) | DOCA-Salt (Mean ± SD) | DOCA-Salt + this compound (Mean ± SD) | P-value |

| E/E' (Echocardiography) | 31.9 ± 2.8 | 41.8 ± 2.6 | 31.9 ± 2.6 | 0.018 nih.gov |

| End-Diastolic Pressure-Volume Relationship Slope (mmHg/L) | 0.16 ± 0.01 | 0.23 ± 0.2 | 0.17 ± 0.01 | < 0.005 nih.gov |

| Relaxation Constant (τ) (seconds) | 0.11 ± 0.01 | 0.18 ± 0.02 | 0.13 ± 0.01 | 0.0004 nih.gov |

Note: E/E' is a measure of left ventricular filling pressure and diastolic function. Lower values indicate better function. The end-diastolic pressure-volume relationship slope reflects LV stiffness; a reduction indicates improved compliance. τ (tau) is the time constant of LV relaxation; a shorter tau indicates faster and more efficient relaxation.

Clinical observations in patients with chronic coronary syndrome and coronary slow flow have also revealed significant improvements in diastolic parameters following this compound treatment, including E and A LV filling velocities, E/A ratio, deceleration time (DT), and isovolumetric relaxation time (IVRT) frontiersin.org.

Enhancement of Myocardial Relaxation

The enhancement of myocardial relaxation is a direct consequence of this compound's action on intracellular calcium dynamics. Myocardial ischemia leads to an excessive increase in intracellular calcium, which impairs the heart muscle's ability to relax during diastole cvpharmacology.com. This compound's inhibition of late INa directly counteracts this, leading to reduced intracellular calcium overload and consequently facilitating improved myocardial relaxation ahajournals.orgeuropa.eufrontiersin.orgnih.govnih.gov.

Experimental studies, such as those involving isolated cardiomyocytes from spontaneously hypertensive rats, have shown that this compound effectively enhances cardiomyocyte relaxation and reduces myoplasmic free Ca2+, particularly at high-stimulus rates physiology.org. In deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive mice, this compound treatment normalized impaired relaxation kinetics, as evidenced by a reduction in the relaxation constant (τ) nih.govahajournals.org. Beyond its ionic channel effects, some research suggests that this compound may also directly influence myofilaments by modulating their calcium sensitivity, further contributing to improved relaxation smw.chnih.govahajournals.orgnih.gov.

Impact on Coronary Blood Flow Dynamics

This compound indirectly impacts coronary blood flow dynamics by improving left ventricular diastolic function. By reducing intracellular calcium overload and the associated increase in diastolic wall tension, this compound enhances ventricular diastolic compliance cvpharmacology.comeuropa.eunih.govoup.comahajournals.org. This improved compliance reduces the mechanical compressive forces exerted on the coronary arteries during diastole, thereby allowing for increased late diastolic coronary artery blood flow, which is crucial for myocardial oxygen supply cvpharmacology.comahajournals.orgsmw.ch.

Table 2: Effects of Intracoronary this compound on Coronary Artery Flow in Anesthetized Pigs

| Treatment Group | % Increase in LAD Coronary Artery Flow (Mean ± SD) | % Reduction in Coronary Vascular Resistance (Mean ± SD) | Duration of Effect (minutes) |

| This compound (0.048 mg/kg) | 91 ± 11 ahajournals.org | 39 ± 7 ahajournals.org | 2–3 ahajournals.org |

| Nitroglycerin (100 µg) | 112 ± 25 ahajournals.org | Not reported | < 2 ahajournals.org |

Note: LAD = Left Anterior Descending coronary artery. These effects were observed without significant changes in heart rate or rate-pressure product, and systemic plasma concentrations remained subtherapeutic ahajournals.org.

Clinical investigations utilizing myocardial perfusion imaging techniques have affirmed that this compound enhances coronary perfusion and oxygen supply in humans smw.ch. A study evaluating patients with angina and non-obstructive coronary artery disease found that a subgroup with impaired baseline microvascular function experienced a significant improvement in coronary flow reserve (CFR) following this compound treatment ahajournals.org. Beyond these direct hemodynamic effects, this compound may also contribute to myocardial ischemia improvement by modulating cellular metabolism, potentially shifting the myocardial energy substrate utilization towards glucose oxidation, which is a more oxygen-efficient pathway frontiersin.orgnih.gov.

Systemic Metabolic Effects

This compound's metabolic actions are distinct from its primary anti-ischemic mechanism, which involves the inhibition of the late sodium current (INa) in cardiac myocytes nih.gov. These metabolic effects suggest a broader therapeutic utility, particularly in conditions characterized by impaired glucose metabolism.

Modulation of Glucose Homeostasis

This compound has been consistently associated with improvements in glycemic control, as evidenced by reductions in glycated hemoglobin (HbA1c) levels and, in some cases, fasting plasma glucose (FPG) researchgate.netwikipedia.orgwikipedia.orgbmrb.ioeasychem.org. Clinical trials have highlighted these effects across patient populations with and without diabetes.

In the Combination Assessment of this compound In Stable Angina (CARISA) trial , this compound demonstrated a dose-dependent reduction in HbA1c among patients with chronic angina and diabetes researchgate.netbmrb.io. Similarly, the Metabolic Efficiency With this compound for less Ischemia in Non-ST-Elevation Acute Coronary Syndromes (MERLIN-TIMI 36) trial showed that this compound lowered HbA1c in subjects with diabetes and decreased the incidence of newly elevated HbA1c in individuals initially normoglycemic researchgate.netwikipedia.orgeasychem.org.

A meta-analysis of randomized controlled trials corroborated these findings, indicating that this compound improves HbA1c without elevating the risk of hypoglycemia researchgate.net. A pooled analysis specifically in patients with type 2 diabetes mellitus (T2DM) revealed a modest but statistically significant decrease in HbA1c and fasting blood sugar (FBS) wikipedia.org.

Table 1: Glycemic Parameter Changes with this compound Treatment

| Study/Analysis | Parameter | This compound Effect | Notes | Citation |

| CARISA trial | HbA1c | 0.48% reduction (750 mg BID) | Dose-dependent reduction in patients with chronic angina and diabetes. | bmrb.io |

| 0.70% reduction (1000 mg BID) | bmrb.io | |||

| MERLIN-TIMI 36 trial | HbA1c | Declined from 7.5% to 6.9% in diabetic patients | Also reduced incidence of newly elevated HbA1c in normoglycemic subjects. | researchgate.netwikipedia.orgeasychem.org |

| Meta-analysis (pooled) | HbA1c | -0.38% (95% CI -0.59 to -0.17) | Favored this compound in patients with T2DM, without increased hypoglycemia risk. | researchgate.netwikipedia.org |

| Animal Studies (mice) | Fasting Glucose | Reduced | In streptozotocin-induced diabetes, this compound reduced fasting glucose and HbA1c, and improved islet morphology and beta-cell mass. | researchgate.netwikipedia.orgcenmed.com |

| Glucose Tolerance | Improved | In obese mice, this compound reversed obesity-induced glucose intolerance and lowered random-fed blood glucose. | newdrugapprovals.org |

Beyond these direct effects on blood glucose levels, this compound has been shown to improve beta-cell function and enhance glucose-stimulated insulin (B600854) secretion in a glucose-dependent manner in both rat and human pancreatic islets researchgate.net. Furthermore, preclinical studies suggest that this compound can influence hepatic carbohydrate metabolism, increasing glycolysis and glycogenolysis while decreasing gluconeogenesis in isolated perfused rat liver wikipedia.org.

Facilitation of Insulin's Vasodilator Effects

Insulin exerts crucial vasodilatory effects, primarily mediated by the phosphorylation of endothelial nitric oxide synthase (eNOS) and the subsequent generation of nitric oxide (NO) guidetopharmacology.orgmims.comwikipedia.org. This compound has been observed to facilitate these vascular actions of insulin.

Studies have demonstrated that this compound enhances the direct vasodilatory effects of insulin. When co-administered with insulin, this compound significantly increases the ratio of phosphorylated eNOS to total eNOS (p-eNOS/eNOS) and phosphorylated AKT to total AKT (pAKT/AKT), indicating augmented signaling pathways involved in NO synthesis and cellular responses to insulin guidetopharmacology.orgmims.comwikipedia.org. This facilitation extends to insulin's ability to decrease the vasoconstrictor effects of adrenergic nerve stimulation and exogenous noradrenaline guidetopharmacology.orgmims.com. A proposed mechanism for this facilitation involves this compound's inhibition of fatty acid beta-oxidation, which may promote glucose oxidation, increase coronary blood flow, and optimize ATP production and oxygen consumption guidetopharmacology.orgwikipedia.org.

Influence on Vascular Insulin Sensitivity

A pilot study in non-diabetic patients with coronary heart disease indicated that this compound treatment resulted in a significant decrease in insulin resistance, as measured by the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) nih.govnih.gov. It is important to note that some preclinical studies in specific animal models (mice) have reported no significant benefit of this compound on insulin sensitivity, with blood glucose drops and insulin-stimulated phosphorylation remaining similar between treated and control groups mims.com. These findings suggest that this compound's effects on insulin sensitivity might be context-dependent or more pronounced in certain tissues like the vasculature guidetopharmacology.orgmims.com.

Effects on Glucagon (B607659) Secretion from Pancreatic Alpha Cells

A unique and significant metabolic effect of this compound is its influence on glucagon secretion from pancreatic alpha cells mims.commims.com. Pancreatic alpha cells express voltage-gated sodium channels (NaChs), which are essential for their electrical activity and the exocytosis of glucagon mims.com. This compound, acting as a NaCh blocker, specifically inhibits glucagon release by targeting these channels, particularly the Nav1.3 isoform, within the alpha cells researchgate.netwikipedia.orgwikipedia.orgcenmed.comguidetopharmacology.orgnih.govmims.com.

This blockade suppresses the electrical activity of alpha cells, leading to a reduction in glucagon secretion mims.com. In animal models of diabetes, this compound treatment has been shown to lower both postprandial and basal glucagon levels, which directly correlates with a reduction in hyperglycemia researchgate.netwikipedia.orgmims.com. The mechanism of glucagon inhibition by this compound is considered novel among existing antidiabetic therapeutic agents mims.com. A meta-analysis provided quantitative evidence of this effect, reporting a statistically significant reduction in fasting glucagon levels in favor of the this compound group wikipedia.org.

Table 2: Effect of this compound on Fasting Glucagon Levels

| Parameter | This compound Effect (Mean Difference) | 95% Confidence Interval (CI) | Citation |

| Fasting Glucagon | -2.70 pg/ml | -5.24 to -0.16 pg/ml | wikipedia.org |

This dual effect on glucose homeostasis—improving insulin's actions and reducing glucagon secretion—positions this compound as a compound with considerable promise for influencing systemic metabolic health.

常见问题

Q. What strategies mitigate batch-to-batch variability in this compound-loaded nanoparticle formulations?

- Methodological Answer : Implement quality-by-design (QbD) principles: vary critical process parameters (e.g., sonication time, lipid-to-drug ratio) using a central composite design. Characterize particle size (dynamic light scattering) and encapsulation efficiency (dialysis). Use accelerated stability testing (40°C/75% RH) to correlate zeta potential with drug release profiles .

Q. Methodological Notes

- Data Contradiction Analysis : For conflicting results, apply Bradford Hill criteria to assess causality (e.g., dose-response consistency, biological plausibility) .

- Study Design : Adhere to ARRIVE 2.0 guidelines for preclinical studies and CONSORT for clinical trials to enhance reproducibility .

- Validation : Cross-validate analytical methods using orthogonal techniques (e.g., LC-MS vs. NMR) to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。